

# A Comparative Guide to the Spectroscopic Cross-Referencing of Cholesteryl Propionate

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## Compound of Interest

Compound Name: *Cholesteryl propionate*

Cat. No.: *B15546708*

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This guide provides a comparative analysis of the spectroscopic data for **cholesteryl propionate** and its alternatives, cholesteryl acetate and cholesteryl oleate. The information presented is intended to aid in the identification, characterization, and differentiation of these cholesterol esters through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry for **cholesteryl propionate**, cholesteryl acetate, and cholesteryl oleate.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data (Chemical Shifts in ppm)

Assignment	Cholesteryl Propionate	Cholesteryl Acetate[1][2]	Cholesteryl Oleate[3]
Cholesterol Core			
C3-H	~4.6	4.60	4.62
C6-H	~5.37	5.37	5.38
C18-H <sub>3</sub>	~0.68	0.68	0.68
C19-H <sub>3</sub>	~1.02	1.02	1.02
C21-H <sub>3</sub>	~0.91	0.91	0.92
C26/27-H <sub>3</sub>	~0.86	0.86	0.86
Ester Moiety			
-O-CO-CH <sub>2</sub> -CH <sub>3</sub>	~2.2-2.3 (q)	-	-
-O-CO-CH <sub>2</sub> -CH <sub>3</sub>	~1.1 (t)	-	-
-O-CO-CH <sub>3</sub>	-	2.03 (s)	-
-O-CO-CH <sub>2</sub> -	-	-	2.31 (t)
-CH=CH- (Oleate)	-	-	5.34 (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (s = singlet, t = triplet, q = quartet, m = multiplet)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)**

Assignment	Cholesteryl Propionate	Cholesteryl Acetate[1]	Cholesteryl Oleate[4]
Cholesterol Core			
C3	~74.0	74.01	~73.7
C5	~139.6	139.64	~139.7
C6	~122.6	122.64	~122.6
C18	~11.8	11.84	~11.8
C19	~19.3	19.29	~19.3
Ester Moiety			
C=O	~173.5	170.60	173.28
-O-CO-CH <sub>2</sub> -CH <sub>3</sub>	~27.8	-	-
-O-CO-CH <sub>2</sub> -CH <sub>3</sub>	~9.2	-	-
-O-CO-CH <sub>3</sub>	-	21.4	-
-O-CO-CH <sub>2</sub> -	-	-	~35.8
-CH=CH- (Oleate)	-	-	~129-130

**Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm<sup>-1</sup>)**

Vibrational Mode	Cholesteryl Propionate[5]	Cholesteryl Acetate[6][7]	Cholesteryl Oleate[8][9]
C-H Stretch (alkane)	2950, 2852	~2900	~2930, 2850
C=O Stretch (ester)	1739	1734	~1735
C=C Stretch (alkene)	1466	~1670	~1670
C-O Stretch (ester)	1169-1265	1238	~1170

**Table 4: Mass Spectrometry Data (Key Fragments m/z)**

Ion/Fragment	Cholesteryl Propionate	Cholesteryl Acetate	Cholesteryl Oleate
[M] <sup>+</sup>	442.4	428.4	650.6
[M-RCOOH] <sup>+</sup> (Cholestadiene)	368.3	368.3	368.3
[Cholesterol fragment] <sup>+</sup>	386.3	386.3	386.3
[Side chain loss]	various	various	various
Ester Moiety Fragment	57 (C <sub>3</sub> H <sub>5</sub> O) <sup>+</sup>	43 (C <sub>2</sub> H <sub>3</sub> O) <sup>+</sup>	264 (C <sub>18</sub> H <sub>33</sub> O) <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the cholesteryl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- <sup>13</sup>C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) is typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

## Gas Chromatography-Mass Spectrometry (GC-MS)

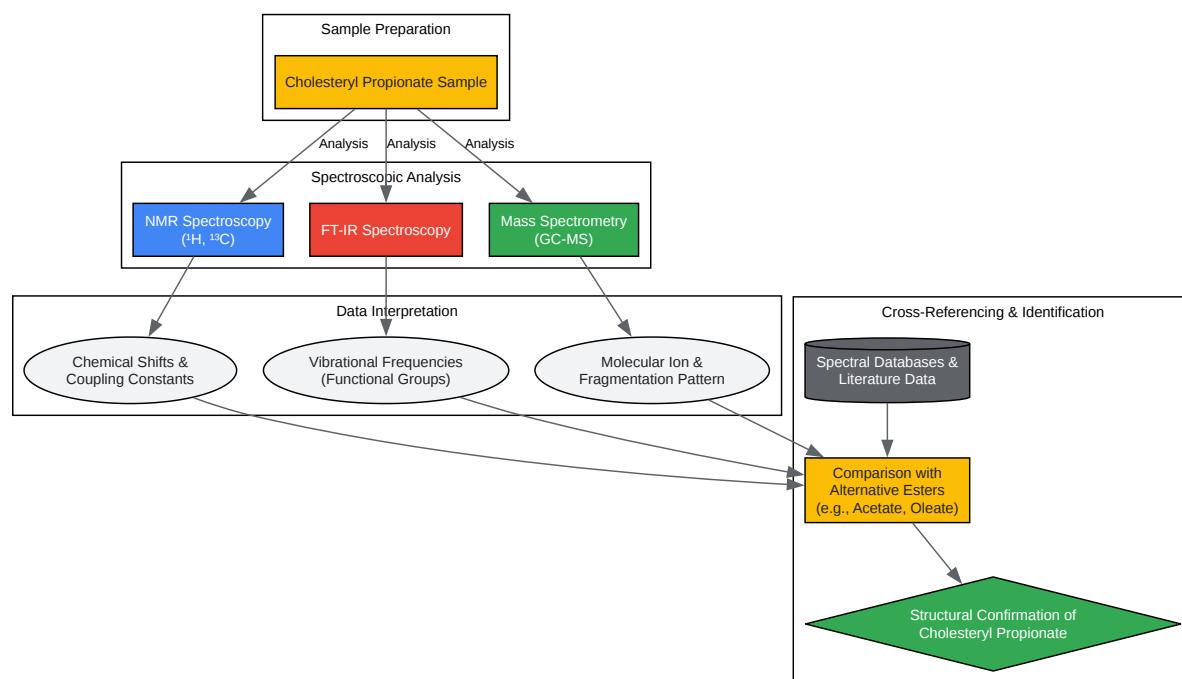
- Sample Preparation: Dissolve a small amount of the cholesteryl ester in a volatile organic solvent (e.g., hexane or dichloromethane). Derivatization is generally not required for these compounds.
- Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
- Gas Chromatography: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C).
- Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 50-700).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure of the compound. A common fragmentation for cholesteryl esters is the loss of the fatty acid

moiety, resulting in a prominent ion at m/z 368, corresponding to the cholestadiene cation.

[14]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the cross-referencing and identification of **cholesteryl propionate** using a combination of spectroscopic techniques.



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Caption: Workflow for Spectroscopic Identification.

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